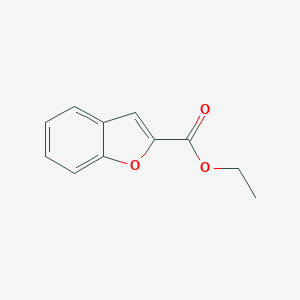

Ethyl Benzofuran-2-carboxylate

Descripción general

Descripción

Ethyl Benzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10O3 . It is also known by other names such as ethyl 1-benzofuran-2-carboxylate, 2-Benzofurancarboxylic acid ethyl ester, and Ethyl 2-benzofurancarboxylate .

Synthesis Analysis

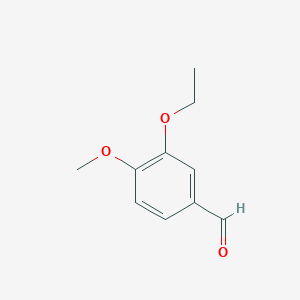

The synthesis of Ethyl Benzofuran-2-carboxylate involves the reaction of 5-nitro salicylaldehyde with ethyl bromo acetate in the presence of sodium carbonate in N-methyl pyrrolidine . This reaction is stirred overnight at 100°C .Molecular Structure Analysis

The molecular structure of Ethyl Benzofuran-2-carboxylate consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI string representation of its structure isInChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 . Chemical Reactions Analysis

Ethyl Benzofuran-2-carboxylate can participate in various chemical reactions. For instance, it can be used in the synthesis of new derivatives of biphenyl pyrazole-benzofuran hybrids, which have been evaluated for inhibitory effect against α-glucosidase activity .Physical And Chemical Properties Analysis

Ethyl Benzofuran-2-carboxylate has a molecular weight of 190.19 g/mol . It has a topological polar surface area of 39.4 Ų and a complexity of 215 . It has no hydrogen bond donors but has 3 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Anticancer Properties

Ethyl Benzofuran-2-carboxylate exhibits promising anticancer activity. Researchers have identified several derivatives with potent cell growth inhibitory effects against various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These findings suggest its potential as a lead compound for developing targeted therapies.

Antibacterial Activity

Certain substituted benzofurans, including Ethyl Benzofuran-2-carboxylate, demonstrate antibacterial properties. Although specific studies on this compound are limited, its structural features make it an interesting candidate for further investigation in combating bacterial infections .

Anti-Hepatitis C Virus Activity

A novel macrocyclic benzofuran compound, structurally related to Ethyl Benzofuran-2-carboxylate, has shown anti-hepatitis C virus (HCV) activity. Researchers believe it could be an effective therapeutic drug for HCV disease .

Synthetic Applications

In recent years, innovative methods for constructing benzofuran rings have emerged. For instance:

- Proton quantum tunneling facilitates the construction of benzofuran rings with fewer side reactions and high yields .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are found in various higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. Notable benzofuran-containing natural products include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .

Drug Prospects

Given its diverse pharmacological activities, Ethyl Benzofuran-2-carboxylate and its derivatives hold promise as potential drugs. Researchers continue to explore their therapeutic applications, making them valuable candidates for drug development .

Mecanismo De Acción

Target of Action

Benzofuran compounds, including Ethyl Benzofuran-2-carboxylate, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds . .

Mode of Action

For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells . .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some substituted benzofurans have been shown to have dramatic anticancer activities , suggesting that Ethyl Benzofuran-2-carboxylate may have similar effects.

Propiedades

IUPAC Name |

ethyl 1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWQPOUWLVOHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348894 | |

| Record name | Ethyl 1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Benzofuran-2-carboxylate | |

CAS RN |

3199-61-9 | |

| Record name | Ethyl 1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

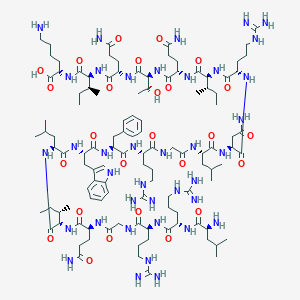

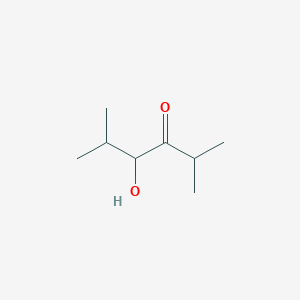

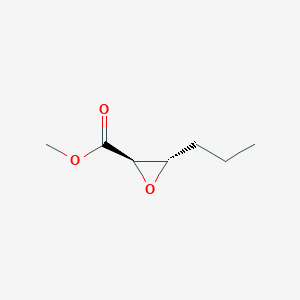

Feasible Synthetic Routes

Q & A

Q1: What is a key application of Ethyl Benzofuran-2-carboxylate in organic synthesis?

A1: Ethyl Benzofuran-2-carboxylate serves as a valuable precursor in synthesizing substituted benzofuran derivatives. For example, it reacts with hydrazine hydrate to yield the corresponding hydrazide, which can be further modified to create diverse compounds with potential biological activity []. This versatility makes it a key building block in medicinal chemistry research.

Q2: Can you describe an efficient synthetic route to obtain substituted Ethyl Benzofuran-2-carboxylates?

A2: A highly effective method involves using substituted 2-formylphenoxy ethylcarboxylates as starting materials []. Reacting these with 0.4 equivalents of P(MeNCH2CH2)3N at 70°C for 3 hours yields the desired substituted Ethyl Benzofuran-2-carboxylates in impressive yields ranging from 80-99% []. This approach offers a practical and high-yielding pathway for accessing these valuable compounds.

Q3: What biological activities have been investigated for benzofuran derivatives incorporating the Ethyl Benzofuran-2-carboxylate scaffold?

A3: Researchers have explored the potential of benzofuran derivatives containing the Ethyl Benzofuran-2-carboxylate core for various biological activities. Specifically, compounds featuring a 4-thiazolidinone moiety linked to the benzofuran scaffold have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial properties []. This highlights the potential of this chemical class for developing novel therapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.